Besifovir
Übersicht
Beschreibung
Besifovir is an investigational antiviral medication primarily used to treat hepatitis B virus (HBV) infection. It is a novel acyclic nucleotide phosphonate, structurally similar to adefovir and tenofovir. This compound is known for its potent antiviral activity and favorable safety profile, making it a promising candidate for chronic hepatitis B treatment .
Wissenschaftliche Forschungsanwendungen
Besifovir hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Nucleotidanaloga und deren Wechselwirkungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Virusreplikation und zelluläre Mechanismen.
Medizin: Vor allem für seine Wirksamkeit bei der Behandlung von chronischer Hepatitis B erforscht.
Industrie: Potenzieller Einsatz bei der Entwicklung neuer antiviraler Therapien und der Verbesserung bestehender Behandlungsprotokolle.
5. Wirkmechanismus
This compound übt seine antiviralen Wirkungen aus, indem es die Replikation von HBV hemmt. Es wird im Körper in seine aktive Form umgewandelt, ein Nucleotidanalog. Diese aktive Form konkurriert mit natürlichen Nucleotiden, wird in die virale DNA eingebaut und verursacht Kettenabbruch. Die primären molekularen Zielstrukturen sind die virale DNA-Polymerase und die Reverse-Transkriptase-Enzyme, die für die HBV-Replikation essentiell sind .
Wirkmechanismus
Target of Action
Besifovir, also known as this compound dipivoxil, is primarily targeted towards the Hepatitis B Virus (HBV) polymerase . The HBV polymerase is an enzyme that catalyzes the production of new RNA from the existing strand of RNA .
Mode of Action
This compound acts as an inhibitor of the HBV polymerase . It is believed to inhibit viral proliferation by interrupting the replicating machinery of the virus . This interruption prevents the virus from producing new RNA, thereby halting its replication process .
Biochemical Pathways
It is known that the drug interferes with the hbv polymerase, which plays a crucial role in the viral replication process . By inhibiting this enzyme, this compound disrupts the replication of the virus, leading to a decrease in viral load.
Pharmacokinetics
This compound is a small-molecule drug that is orally available . It is rapidly absorbed when taken orally . The maximal concentration of this compound in plasma is reached in about 2 hours, and its elimination half-life is approximately 3 hours . This compound and its metabolites are mainly excreted via the kidneys . The increase in plasma exposure and decrease in renal clearance suggest the need to adjust dosage regimens in patients with moderate to severe renal impairment .
Result of Action
The primary result of this compound’s action is the inhibition of HBV replication. This leads to a decrease in the viral load within the patient, which can help to alleviate the symptoms of HBV infection .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Besifovir umfasst mehrere Schlüsselschritte:
Cyclopropylierung: Der erste Schritt beinhaltet die Bildung einer Cyclopropylgruppe, die für die antivirale Aktivität der Verbindung entscheidend ist.
Nucleosidbildung: Die Cyclopropylgruppe wird dann an eine Purinbase gebunden, wodurch ein Nucleosidanalog gebildet wird.
Phosphorylierung: Das Nucleosidanalog wird phosphoryliert, um das Nucleotidanalog zu bilden, die aktive Form von this compound.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
Batchverarbeitung: Einsatz von Batchreaktoren für eine kontrollierte Synthese.
Reinigung: Anwendung chromatographischer Verfahren zur Reinigung des Endprodukts.
Qualitätskontrolle: Strenge Tests, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Besifovir durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung der Cyclopropylgruppe in reaktivere Zwischenprodukte.
Reduktion: Reduktion von Zwischenprodukten zur Stabilisierung des Endprodukts.
Substitution: Nucleophile Substitutionsreaktionen zur Einführung von funktionellen Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Methanol, Ethanol, Dimethylsulfoxid (DMSO).
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das aktive Nucleotidanalog von this compound, das eine potente antivirale Aktivität gegen HBV zeigt.
Vergleich Mit ähnlichen Verbindungen
Besifovir wird oft mit anderen Nucleotidanaloga wie Adefovir und Tenofovir verglichen:
Adefovir: Ähnlich in der Struktur, hat aber ein anderes Sicherheitsprofil. Adefovir ist mit Nephrotoxizität verbunden, während this compound ein günstigeres renales Sicherheitsprofil gezeigt hat.
Tenofovir: Ein weiteres potentes antivirales Mittel mit einem ähnlichen Wirkmechanismus. This compound hat in klinischen Studien eine geringere Inzidenz von Knochen- und Nierentoxizität gezeigt.
Ähnliche Verbindungen:
- Adefovir
- Tenofovir
- Entecavir
- Lamivudin
Die einzigartigen Strukturmerkmale von this compound und sein günstiges Sicherheitsprofil machen es zu einem vielversprechenden Kandidaten für die Langzeitbehandlung chronischer Hepatitis B.
Biologische Aktivität
Besifovir dipivoxil maleate (BSV) is a novel antiviral agent developed for the treatment of chronic hepatitis B virus (HBV) infections. As a guanosine analogue, it exhibits potent antiviral activity and has been subjected to various clinical studies to evaluate its efficacy and safety profile. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
This compound functions as an acyclic nucleotide phosphonate, which is converted into its active form within the body. This active form inhibits HBV replication by interfering with the viral polymerase enzyme responsible for synthesizing viral DNA. The mechanism involves competitive inhibition, whereby this compound mimics natural nucleotides, thereby disrupting the normal replication process of HBV.
Clinical Efficacy
Clinical Trials Overview
Several clinical trials have assessed the efficacy of this compound in comparison to other antiviral agents such as tenofovir disoproxil fumarate (TDF). The most notable studies include:
- Phase 3 Non-Inferiority Trial : Conducted over 48 weeks with 197 patients, this trial demonstrated that BSV was non-inferior to TDF in achieving virological response rates (HBV DNA <69 IU/mL) with rates of 80.9% for BSV and 84.9% for TDF .
- Long-Term Efficacy Study : An extension study evaluated patients over 192 weeks, revealing virological response rates of approximately 90% for both BSV groups (BSV-BSV and TDF-BSV) .
Safety Profile
The safety profile of this compound is noteworthy, particularly regarding renal function and bone mineral density (BMD). In comparative studies, this compound demonstrated:
- Renal Safety : Patients on BSV exhibited preserved renal function compared to those on TDF, where initial declines were observed but later recovered after switching to BSV .
- Bone Health : Bone mineral density was well-maintained in patients treated with this compound, contrasting with the adverse effects seen in TDF-treated patients .
Side Effects
The primary side effect noted in initial studies was L-carnitine depletion, which can lead to myonecrosis and hypoglycemia. Other reported side effects included mild thrombocytopenia and transient increases in liver enzymes .
Resistance Studies
Research has identified instances of drug resistance associated with this compound treatment. In one study, a chronic hepatitis B patient exhibited viral breakthrough after long-term therapy due to mutations in the reverse transcriptase domain of HBV polymerase. Notably, ten mutations were linked to resistance against this compound . This highlights the importance of monitoring for resistance mutations during treatment.
Summary of Key Findings
Study | Duration | Population | Virological Response Rate (%) | Safety Observations |
---|---|---|---|---|
Phase 3 Trial | 48 weeks | 197 patients | BSV: 80.9%, TDF: 84.9% | Preserved renal function; minor side effects |
Long-Term Study | 192 weeks | Treatment-naïve CHB patients | ~90% for both groups | No significant drug resistance noted |
Resistance Study | N/A | CHB patient post-treatment | N/A | Identified mutations leading to resistance |
Eigenschaften
IUPAC Name |
[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O4P/c11-9-12-3-7-8(14-9)15(5-13-7)4-10(1-2-10)19-6-20(16,17)18/h3,5H,1-2,4,6H2,(H2,11,12,14)(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNSSKPZBDNJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2C=NC3=CN=C(N=C32)N)OCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027760 | |
Record name | Besifovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441785-25-7 | |
Record name | Besifovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=441785-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Besifovir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441785257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Besifovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15671 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Besifovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BESIFOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PLG22CQUU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.